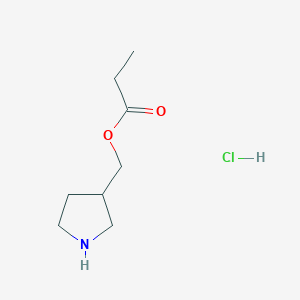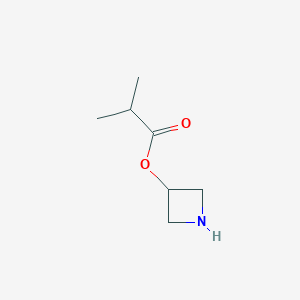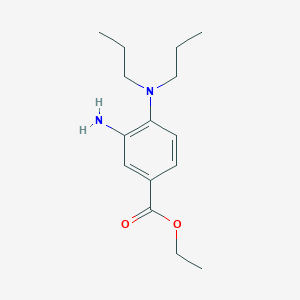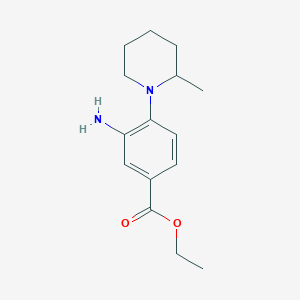
(2-Fluoro-3-methoxyphenyl)methanamine
概要
説明
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-3-methoxyphenyl)methanamine” consists of 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom. Detailed structural analysis such as melting point, boiling point, and density could not be found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Fluoro-3-methoxyphenyl)methanamine” such as its melting point, boiling point, and density are not specified in the search results . More detailed information might be available in specific databases or scientific literature.科学的研究の応用
Fluorescent Probes in Biomedical Research
(2-Fluoro-3-methoxyphenyl)methanamine: can be utilized in the design and synthesis of fluorescent probes. These probes are crucial in biomedical research for detecting biomolecules or molecular activities within cells through fluorescence signals . The compound’s structure could potentially be modified to act as a fluorescent dye or a targeting group, enhancing the probe’s sensitivity and selectivity.
Environmental Monitoring
The compound’s derivatives could be applied in environmental monitoring. By incorporating it into sensors, researchers can detect environmental pollutants at low concentrations. Its high sensitivity and selectivity make it an excellent candidate for monitoring water and air quality .
Food Safety Analysis
In food safety, (2-Fluoro-3-methoxyphenyl)methanamine can be part of the development of new fluorescent probes that detect contaminants and pathogens. Its non-toxic nature allows for safe detection in food products, ensuring consumer safety .
Clinical Research via Mass Spectrometry
Mass spectrometry, a powerful tool in clinical research, can be enhanced by this compound. It could be used as a standard or a reagent in mass spectrometry to identify and quantify proteins and metabolites of clinical interest, aiding in the discovery of biomarkers and therapeutic targets .
Translational Omics Research
The compound may play a role in translational omics research, where basic science discoveries are converted into clinical applications. It could be used in the verification process of proteins and metabolites, streamlining the workflow from discovery to clinical application .
Sleep Apnea Diagnosis
Researchers could explore the use of (2-Fluoro-3-methoxyphenyl)methanamine in the development of devices for the diagnosis of sleep apnea. Its properties might be beneficial in creating more accurate and sensitive diagnostic tools that can be used in conjunction with smartphone applications for at-home testing .
Safety and Hazards
特性
IUPAC Name |
(2-fluoro-3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYXUBYSAOZUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291092 | |
| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93071-81-9 | |
| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93071-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)


![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)






![1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441684.png)
![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)